1-(Benzo[d]oxazol-3(2H)-yl)ethanone
Description
1-(Benzo[d]oxazol-3(2H)-yl)ethanone is a heterocyclic compound that belongs to the oxazole family. It is characterized by a benzene ring fused to an oxazole ring, with an ethanone group attached to the nitrogen atom of the oxazole ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
Properties
CAS No. |
65156-74-3 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-(2H-1,3-benzoxazol-3-yl)ethanone |
InChI |
InChI=1S/C9H9NO2/c1-7(11)10-6-12-9-5-3-2-4-8(9)10/h2-5H,6H2,1H3 |
InChI Key |
GOCLYMCZPRHITO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1COC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzo[d]oxazol-3(2H)-yl)ethanone can be synthesized through various methods, including:
Cyclization of 2-aminophenol with acyl chlorides: This method involves the reaction of 2-aminophenol with an acyl chloride in the presence of a base to form the benzoxazole ring.
Oxidative cyclization: Using oxidizing agents such as iron(III) chloride to promote the cyclization of 2-aminophenol with aldehydes or ketones.
Industrial Production Methods: Industrial production of 1-(Benzo[d]oxazol-3(2H)-yl)ethanone typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Catalysts such as metal triflates or ionic liquids are often employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d]oxazol-3(2H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidizing agents: Iron(III) chloride, ceric ammonium nitrate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, triflates, and various nucleophiles.
Major Products: The major products formed from these reactions include substituted benzoxazoles, reduced heterocycles, and various functionalized derivatives .
Scientific Research Applications
Biological Activities
1-(Benzo[d]oxazol-3(2H)-yl)ethanone has been studied for its various biological activities, which include:
- Antimicrobial Activity : Exhibits effectiveness against various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Demonstrated potential in inhibiting cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Shown to reduce inflammation in experimental models, indicating its potential as an anti-inflammatory drug.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of 1-(Benzo[d]oxazol-3(2H)-yl)ethanone against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . -
Anticancer Activity :
In vitro assays demonstrated that 1-(Benzo[d]oxazol-3(2H)-yl)ethanone induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins . -
Anti-inflammatory Studies :
A series of experiments on Wistar rats showed that treatment with 1-(Benzo[d]oxazol-3(2H)-yl)ethanone significantly reduced cotton pellet-induced granuloma formation compared to controls, suggesting its efficacy in managing inflammation .
Mechanism of Action
The mechanism of action of 1-(Benzo[d]oxazol-3(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzoxazole: Shares the benzoxazole core structure but lacks the ethanone group.
Oxazole: Contains the oxazole ring but without the fused benzene ring.
Thiazole: Similar to oxazole but with a sulfur atom replacing the oxygen atom in the ring.
Uniqueness: 1-(Benzo[d]oxazol-3(2H)-yl)ethanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
1-(Benzo[d]oxazol-3(2H)-yl)ethanone is an organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a benzo[d]oxazole moiety linked to an ethanone group, with a molecular formula of C_10H_7NO and a molecular weight of approximately 161.16 g/mol. The fused benzene and oxazole ring system contributes to its distinctive chemical properties and biological activities.
Synthesis Methods
1-(Benzo[d]oxazol-3(2H)-yl)ethanone can be synthesized through various methods, including:
- Condensation Reactions : Utilizing benzo[d]oxazole derivatives with ethanones.
- Cyclization Techniques : Employing appropriate catalysts to facilitate the formation of the oxazole ring.
These synthesis methods allow for the modification of the compound to enhance its biological activity.
Biological Activities
Research indicates that compounds containing benzo[d]oxazole moieties exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzo[d]oxazole, including 1-(Benzo[d]oxazol-3(2H)-yl)ethanone, possess significant antimicrobial properties against various pathogens. For instance, in vitro tests demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
- Anticancer Properties : Some derivatives have been evaluated for their potential in cancer therapy. The inhibition of specific enzymes related to cancer progression has been noted, suggesting a role in therapeutic applications .
- Neuroprotective Effects : Recent studies have explored the compound's effects on neurodegenerative diseases. For example, certain analogues have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease treatment .
The biological activity of 1-(Benzo[d]oxazol-3(2H)-yl)ethanone is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit AChE and BuChE, which are involved in neurotransmitter regulation. This action can enhance cholinergic signaling, beneficial in neurodegenerative conditions .
- Binding Affinity : The structural features allow for effective binding to various receptors and enzymes, enhancing its therapeutic potential across different biological pathways.
Case Studies
Several studies have highlighted the biological efficacy of 1-(Benzo[d]oxazol-3(2H)-yl)ethanone and its derivatives:
- Antimicrobial Study : A study evaluated the antimicrobial activity against multiple bacterial strains, reporting minimum inhibitory concentration (MIC) values ranging from 250 µg/ml to 7.81 µg/ml. The findings indicated that while less potent than fluconazole against C. albicans, some derivatives exhibited superior activity against resistant isolates .
- Neuroprotective Research : In vitro assays demonstrated that certain derivatives could protect neuronal cells from amyloid-beta-induced toxicity by modulating key signaling pathways involved in apoptosis and inflammation .
Comparative Analysis
The following table summarizes the biological activities of 1-(Benzo[d]oxazol-3(2H)-yl)ethanone compared to similar compounds:
| Compound Name | Activity Type | Notable Properties |
|---|---|---|
| 1-(Benzo[d]oxazol-3(2H)-yl)ethanone | Antimicrobial | Effective against Gram-positive/negative bacteria |
| 1-(Benzo[d]oxazol-2-yl)ethanone | Anticancer | Inhibits cancer cell proliferation |
| 2-Aminobenzo[d]oxazole | Neuroprotective | AChE inhibitor with potential in Alzheimer's |
| Benzimidazole | Antiparasitic | Broad-spectrum activity against protozoa |
Q & A
Q. Methodological Focus
- Cross-Validation : Compare FT-IR carbonyl stretches (~1700 cm) with NMR carbonyl signals (~190–200 ppm) to confirm acetyl group presence .
- Artifact Identification : Hydrate or tautomeric forms (e.g., oxadiazole-thione equilibrium) may cause discrepancies; use DO exchange in NMR to detect labile protons .
What computational approaches are recommended for predicting ADMET properties of derivatives?
Advanced Research Question
- In Silico Screening : Tools like SwissADME or PreADMET assess permeability, cytochrome P450 interactions, and toxicity .
- Docking Studies : AutoDock Vina or Schrödinger Suite for evaluating binding to targets like immunoproteasome subunits (β1i/β5i) .
- Data Interpretation : Prioritize derivatives with >18% β1i inhibition and favorable LogP values (2–4) .
How to design experiments for evaluating antimicrobial activity while addressing bioactivity discrepancies across studies?
Q. Experimental Design
- Standardized Protocols : Follow CLSI guidelines for MIC assays using S. aureus ATCC 25923 and C. albicans ATCC 90028 .
- Control Compounds : Include reference drugs (e.g., fluconazole) to normalize inter-lab variability .
- Mechanistic Follow-Up : Use time-kill assays or SEM imaging to differentiate static vs. cidal effects .
What strategies mitigate instability or degradation during storage of 1-(benzo[d]oxazol-3(2H)-yl)ethanone derivatives?
Q. Methodological Focus
- Storage Conditions : Store as solids at −20°C under inert gas (N) to prevent oxidation .
- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .
How can researchers validate the selectivity of benzo[d]oxazole derivatives for enzyme targets?
Advanced Research Question
- Kinetic Assays : Measure IC values against off-target enzymes (e.g., human hyaluronidase vs. streptococcal hyaluronidase) .
- Crystallography : Co-crystallize derivatives with target enzymes (e.g., immunoproteasome) to confirm binding modes .
What are the critical steps for scaling up synthesis without compromising yield or purity?
Q. Process Optimization
- Solvent Selection : Replace DMF with recyclable solvents (e.g., 2-propanol) to reduce costs .
- Catalyst Recycling : Immobilize piperidine on silica gel for reuse in hydrazide formation .
How to address low solubility of derivatives in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
